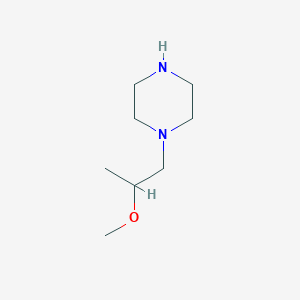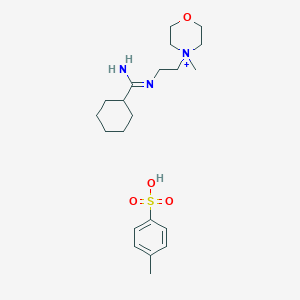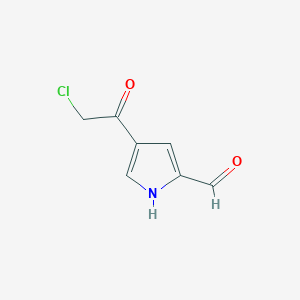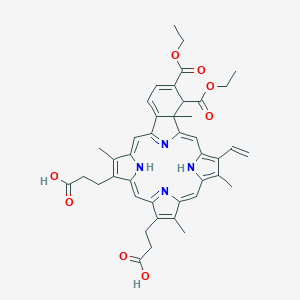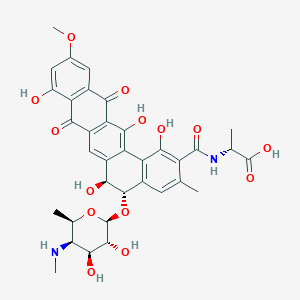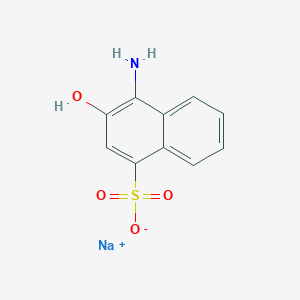
3-Hydrazinethieno(2,3-h)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinethieno(2,3-h)cinnoline is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process involving multiple steps and has been studied extensively for its mechanism of action and physiological effects.
Mechanism Of Action
The mechanism of action of 3-Hydrazinethieno(2,3-h)cinnoline involves its ability to bind to specific enzymes and inhibit their activity. This results in the modulation of various signaling pathways and cellular processes, which can have profound effects on physiological functions.
Biochemical And Physiological Effects
Studies have shown that 3-Hydrazinethieno(2,3-h)cinnoline can have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Hydrazinethieno(2,3-h)cinnoline in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying various signaling pathways and cellular processes. However, its complex synthesis process and limited availability can be a limitation for some researchers.
Future Directions
There are several potential future directions for the study of 3-Hydrazinethieno(2,3-h)cinnoline. These include further elucidation of its mechanism of action, optimization of its synthesis process, and development of new derivatives with improved activity and selectivity. Additionally, its potential applications in the treatment of various diseases such as cancer and diabetes warrant further investigation.
Synthesis Methods
The synthesis of 3-Hydrazinethieno(2,3-h)cinnoline involves the condensation of 2-Amino-3-cyanothiophene with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as recrystallization and chromatography.
Scientific Research Applications
3-Hydrazinethieno(2,3-h)cinnoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including protein tyrosine phosphatases and kinases. This makes it a promising candidate for the development of new drugs and therapies for various diseases such as cancer and diabetes.
properties
CAS RN |
118736-71-3 |
|---|---|
Product Name |
3-Hydrazinethieno(2,3-h)cinnoline |
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
thieno[2,3-h]cinnolin-3-ylhydrazine |
InChI |
InChI=1S/C10H8N4S/c11-12-9-5-6-1-2-8-7(3-4-15-8)10(6)14-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
DNPIEYAAEUIJAP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
Canonical SMILES |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
Other CAS RN |
118736-71-3 |
synonyms |
3-hydrazinethieno(2,3-h)cinnoline 3-HZTC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



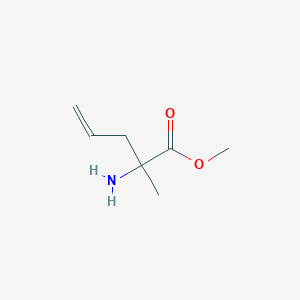

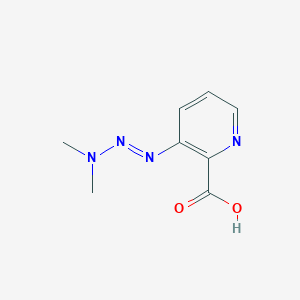


![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)
